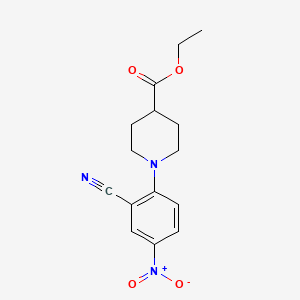

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate

Description

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate is a piperidine-based heterocyclic compound featuring a 2-cyano-4-nitrophenyl substituent at the piperidine nitrogen and an ethyl ester group at the 4-position. Its molecular formula is C₁₅H₁₇N₃O₄, with a molecular weight of 303.32 g/mol . Its structure combines electron-withdrawing groups (cyano and nitro), which may influence electronic properties, solubility, and biological interactions compared to similar derivatives.

Properties

IUPAC Name |

ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-2-22-15(19)11-5-7-17(8-6-11)14-4-3-13(18(20)21)9-12(14)10-16/h3-4,9,11H,2,5-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAWOWAKNYZULEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate typically involves the reaction of 2-cyano-4-nitrobenzaldehyde with piperidine and ethyl chloroformate under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate has been identified as a lead compound in drug discovery due to its biological activities. Its structural features enable it to act on specific molecular targets, making it a candidate for developing new therapeutic agents.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies have shown that this compound can inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival. For instance, studies on cancer cell lines like A549 (lung cancer) and MCF-7 (breast cancer) demonstrated significant cytotoxicity with IC50 values of approximately 12.5 µM and 15.0 µM, respectively.

- Antimicrobial Effects : The compound has been tested against various bacterial strains, showing effectiveness against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria. In vitro tests indicated that at concentrations of 10 µg/disc, it exhibited notable antibacterial activity.

Proteomics Research

This compound is utilized in proteomics to study protein interactions and functions. Its ability to act as a reagent in assays allows researchers to investigate complex biological systems more effectively.

Mechanism of Action

The compound's mechanism involves interaction with specific enzymes, potentially acting as an inhibitor or activator, affecting various biochemical processes. Understanding these interactions is crucial for elucidating its role in cellular functions.

Chemical Synthesis

In organic chemistry, this compound serves as a building block for synthesizing diverse heterocyclic compounds. It is often used as a reagent in various organic reactions.

Synthetic Routes

The synthesis typically involves the reaction of 2-cyano-4-nitrobenzaldehyde with piperidine and ethyl chloroformate under controlled conditions. Alternative synthetic methods may include one-pot reactions that enhance efficiency.

| Activity Type | Cell Line | IC50 (µM) |

|---|---|---|

| Anticancer | A549 (Lung Cancer) | 12.5 |

| Anticancer | MCF-7 (Breast Cancer) | 15.0 |

| Antimicrobial | Staphylococcus aureus | Effective at 10 µg/disc |

| Antimicrobial | Escherichia coli | Effective at 10 µg/disc |

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Features | Applications |

|---|---|---|

| This compound | Cyano and nitro groups | Drug development, proteomics |

| Cyanoacetohydrazides | Similar reactivity patterns | Synthesis of heterocyclic compounds |

| N-cyanoacetamides | Used in organic synthesis | Formation of biologically active compounds |

Case Studies

Case Study on Anticancer Activity

A study conducted on various cancer cell lines demonstrated the compound's significant cytotoxicity. In vivo experiments using xenograft models indicated that treatment resulted in a substantial reduction in tumor size compared to controls.

Safety and Toxicity Assessment

Toxicological evaluations revealed that this compound has a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models.

Mechanism of Action

The mechanism of action of Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Analogous Piperidine Derivatives

The following table and analysis highlight key structural, synthetic, and functional differences between Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate and related compounds.

Table 1: Comparative Analysis of Piperidine-4-carboxylate Derivatives

Key Structural and Functional Insights:

3-Carbamoyl-4-nitrophenyl () retains the nitro group but replaces cyano with carbamoyl, enhancing hydrogen-bonding capacity and solubility.

Biological Activity: Derivatives with morpholinopyrimidine () and tosylquinoline () moieties exhibit specific antibacterial and antimycobacterial activities, suggesting that bulkier aromatic systems enhance target engagement. Chlorobenzyl and methylbenzyl derivatives () show moderate butyrylcholinesterase inhibition, highlighting the importance of lipophilic substituents for enzyme interactions.

Applications: The target compound lacks explicit biological data in the evidence, while analogs are validated in drug discovery pipelines (e.g., for tuberculosis, for antibacterial agents).

Biological Activity

Ethyl 1-(2-cyano-4-nitrophenyl)piperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a piperidine ring and functional groups such as cyano and nitro. These characteristics suggest potential biological activities that merit exploration.

- Molecular Formula : C₁₄H₁₆N₄O₄

- Molecular Weight : Approximately 303.31 g/mol

- Functional Groups : Cyano (-C≡N), Nitro (-NO₂), Piperidine ring

The biological activity of this compound is attributed to its interactions with various molecular targets. The compound's functional groups can engage in hydrogen bonding and electrostatic interactions, enabling it to modulate enzyme activities and receptor functions. This modulation can lead to diverse biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound through in vitro evaluations. The compound exhibited significant activity against various pathogens, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL for its most active derivatives .

Anticancer Activity

The compound has also shown promising anticancer properties. Research indicates that derivatives containing similar scaffolds can inhibit the growth of several cancer cell types, including lung, breast, and colorectal cancers. The presence of the piperidine moiety is believed to enhance the compound's efficacy against these cancer types .

Study 1: Antimicrobial Evaluation

In a study focusing on the antimicrobial evaluation of piperidine derivatives, this compound was tested against Staphylococcus aureus and Staphylococcus epidermidis. The results indicated that the compound effectively inhibited biofilm formation, which is crucial for pathogenicity in these bacteria .

Study 2: Anticancer Activity Assessment

A separate investigation examined the anticancer effects of related compounds on MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. The study found that modifications to the piperidine structure could enhance cytotoxicity, with some derivatives achieving IC50 values in the micromolar range .

Data Tables

| Compound Name | Molecular Formula | Biological Activity | MIC (µg/mL) | IC50 (µM) |

|---|---|---|---|---|

| This compound | C₁₄H₁₆N₄O₄ | Antimicrobial, Anticancer | 0.22 - 0.25 | Varies |

| Derivative A | C₁₄H₁₆N₄O₄ | Anticancer (MCF-7) | N/A | 0.65 |

| Derivative B | C₁₄H₁₆N₄O₄ | Anticancer (HepG2) | N/A | 2.41 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.